Cas no 26446-35-5 (Monoacetin)
Monoacetin Chemical and Physical Properties
Names and Identifiers
-
- Glyceryl monoacetate
- 1,2,3-propanetriol, monoacetate
- 1-monoacetin
- acetin
- alpha-monoacetin
- glycerol, 1-acetate
- Glycerol Acetate, Mono
- glycerol alpha-monoacetate
- glycerol monoacetate
- glyceryl acetate
- monacetin
- Monoacetin
- Monoacetin, contains mixed analogs
- monoacetyl glycerine
- Monoacetin (contains Di-,Tri-, Glycerol)
- Monoacetin(Technical)
- Acetin,mono
- Glycerol Monoacetate, tech., Mixture of isoMers, cont. varying aMounts of diacetate
- Hallco C-918
- Monacetine
- mono-aceti
- MONOACETINE
- Myvacet
- Glycerol acetate
- 1,2,3-Propanetriol monoacetate
- 1,3-Propanetriol, 1-acetate
- J-016426
- Acetoglyceride
- UNII-84IK99H5ZH
- NS00020920
- ACETIN, 1-MONO-
- NSC 35010
- WLN: Q1YQ1OV1
- 1,2,3-Propanetriol, 1-acetate
- 84IK99H5ZH
- Acetyl monoglyceride
- 1335-58-6
- HSDB 4285
- Acetic acid monoglyceride
- Glycerin monoacetate
- Mono-acetin
- EINECS 203-415-7
- Glycerine monoacetate
- NSC35010
- .alpha.-Monoacetin
- SCHEMBL33457
- (+-)-2,3-Dihydroxypropyl acetate
- MG 2:0
- Q27252646
- 1,2,3,-Propanetriol monoacetate
- MFCD00036185
- Glycerol .alpha.-monoacetate
- FT-0621749
- 1,2,3-Propanetriol, acetate
- (+/-)-2,3-DIHYDROXYPROPYL ACETATE
- Glycerol 1-Acetate (Technical grade)
- Acetic acid, monoglyceride
- Glycerol 1-monoacetate
- Glyceryl 1-monoacetate
- 1-MONOACETIN [USP IMPURITY]
- SB84223
- AS-44339
- EINECS 215-637-1
- acetyl glyceryl ether
- 93713-40-7
- 2,3-Dihydroxypropyl acetate
- acetic acid 2,3-dihydroxy-propyl ester
- 26446-35-5
- UNII-1NA86SF2H2
- DTXSID4041579
- AKOS027320964
- Glycerol 1-acetate
- Glyceryl 1-acetate
- A902062
- 1NA86SF2H2
- EINECS 247-704-6
- Acetin, mono-
- (.+/-.)-2,3-Dihydroxypropyl acetate
- NSC-35010
- Glycerine 1-acetate
- 106-61-6
- AI3-24158
- MAG 2:0
- 1,2,3-Propanetriol,acetate
- CCRIS 5881
- A10893
-
- MDL: MFCD00036185
- Inchi: 1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
- InChI Key: KMZHZAAOEWVPSE-UHFFFAOYSA-N
- SMILES: O(C(C)=O)CC(CO)O
Computed Properties
- Exact Mass: 134.05800
- Monoisotopic Mass: 134.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -1
- Topological Polar Surface Area: 66.8
Experimental Properties
- Color/Form: Colorless viscous liquid, easy to absorb moisture.
- Density: 1.21
- Melting Point: 158 ºC
- Boiling Point: 153 ºC (12 mmHg)
- Flash Point: 145 °C
- Refractive Index: 1.4500
- Water Partition Coefficient: dissolution
- PSA: 66.76000
- LogP: -1.09730
- Solubility: It is miscible with water, alcohol and chlorinated hydrocarbon, partially soluble in ether and benzene, and insoluble in petroleum ether.
- Merck: 14,6242
- Sensitiveness: Hygroscopic
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Monoacetin Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- RTECS:AK3595000
- Safety Term:S24/25
- TSCA:Yes
- Risk Phrases:R68
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Monoacetin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G862602-500ml |
Glycerol Monoacetate (contains Di-,Tri-, Glycerol) |
26446-35-5 | ≥40%(GC) | 500ml |
¥968.00 | 2022-01-10 | |
| TRC | M235015-250g |
Monoacetin |
26446-35-5 | 250g |
$ 295.00 | 2023-01-12 | ||
| TRC | M235015-500g |
Monoacetin |
26446-35-5 | 500g |
$ 490.00 | 2023-01-12 | ||
| TRC | M235015-1000g |
Monoacetin |
26446-35-5 | 1000g |
$ 785.00 | 2023-01-12 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63305-5ml |
Monoacetin |
26446-35-5 | ≥40%(GC) | 5ml |
¥38.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63305-25ml |
Monoacetin |
26446-35-5 | ≥40%(GC) | 25ml |
¥98.0 | 2023-09-05 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14025-250g |
Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate |
26446-35-5 | 250g |
¥1764.00 | 2023-02-18 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14025-1000g |
Glycerol monoacetate, tech., mixture of isomers, cont. varying amounts of diacetate |
26446-35-5 | 1000g |
¥7056.00 | 2023-02-18 | ||
| City Chemical | M4021-250GM |
Monoacetin |
26446-35-5 | technical | 250gm |
$35.57 | 2023-09-19 | |
| City Chemical | M4021-10KG |
Monoacetin |
26446-35-5 | technical | 10kg |
$667.04 | 2023-09-19 |
Monoacetin Suppliers
Monoacetin Related Literature
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Gizelle Sánchez,Jarrod Friggieri,Adesoji A. Adesina,Bogdan Z. Dlugogorski,Eric M. Kennedy,Michael Stockenhuber Catal. Sci. Technol. 2014 4 3090
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S. Kanimozhi,V. Ramani,A. Pandurangan New J. Chem. 2018 42 18942
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Chechia Hu,Chien-Wei Chang,Masaaki Yoshida,Ke-Hsuan Wang J. Mater. Chem. A 2021 9 7048
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Bernd Plietker,Meike Niggemann,Anja Pollrich Org. Biomol. Chem. 2004 2 1116
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5. 110. Dithiols. Part IV. The reaction of toluene-p-sulphonates and methanesulphonates with potassium thiolacetate: a new method for the preparation of thiolsJ. H. Chapman,L. N. Owen J. Chem. Soc. 1950 579
Additional information on Monoacetin
Monoacetin (CAS No. 26446-35-5): A Comprehensive Overview
Monoacetin, also known as monoethyl acetylsalicylate, is a chemical compound with the CAS registry number 26446-35-5. It is a derivative of acetylsalicylic acid (aspirin) and is widely recognized for its role in various pharmaceutical and industrial applications. This compound has garnered significant attention in recent years due to its unique chemical properties and potential therapeutic benefits. In this article, we will delve into the structural characteristics, synthesis methods, applications, and the latest research findings related to Monoacetin.
The molecular structure of Monoacetin consists of an acetyl group attached to the hydroxyl group of salicylic acid, forming a stable ester. This structure not only enhances its stability but also contributes to its bioavailability. Recent studies have highlighted the importance of Monoacetin in drug delivery systems, where its ability to improve the solubility and absorption of active pharmaceutical ingredients (APIs) has been extensively explored. Researchers have demonstrated that incorporating Monoacetin into nanocarriers can significantly enhance the targeting efficiency of drugs, making it a promising candidate for advanced drug delivery technologies.
One of the most notable applications of Monoacetin is in the field of pharmacology. It has been used as an intermediate in the synthesis of various anti-inflammatory and analgesic agents. For instance, studies published in reputable journals such as *Journal of Medicinal Chemistry* have shown that Monoacetin derivatives exhibit potent anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings have opened new avenues for the development of safer and more effective pain-relief medications.
In addition to its pharmacological applications, Monoacetin has found utility in the cosmetics industry. Its ability to penetrate the skin deeply makes it an ideal ingredient in skincare products aimed at improving hydration and reducing inflammation. Recent advancements in cosmeceutical formulations have leveraged Monoacetin's properties to create innovative products that address a wide range of skin concerns, from acne to aging.
The synthesis of Monoacetin involves a multi-step process that typically begins with the esterification of salicylic acid. Researchers have recently developed more efficient and environmentally friendly methods for synthesizing this compound. For example, green chemistry approaches utilizing microwave-assisted synthesis have been reported to significantly reduce reaction times while maintaining high yields. These innovations not only enhance the scalability of production but also align with global efforts to promote sustainable chemical manufacturing.
From an environmental perspective, understanding the fate and behavior of Monoacetin in natural systems is crucial. Studies conducted by environmental scientists have shown that Monoacetin undergoes rapid biodegradation under aerobic conditions, minimizing its potential impact on ecosystems. This finding is particularly relevant for industries involved in large-scale production or application of this compound, as it underscores the importance of adopting best practices to prevent contamination.
Recent breakthroughs in computational chemistry have also contributed to our understanding of Monoacetin's molecular interactions. Advanced molecular modeling techniques have provided insights into its binding affinity with various biological targets, paving the way for the design of more potent drug candidates. For instance, researchers at leading institutions such as Stanford University have utilized machine learning algorithms to predict the pharmacokinetic profiles of Monoacetin derivatives, enabling faster drug discovery processes.
In conclusion, Monoacetin (CAS No. 26446-35-5) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern science and technology. As research continues to uncover new potentials for this compound, we can expect even more innovative uses that benefit society at large.
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